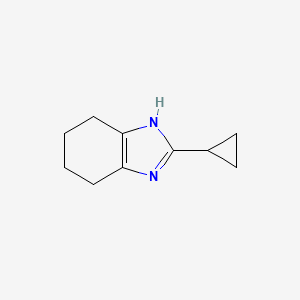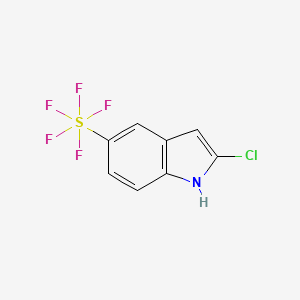
2-Cloro-5-pentafluorosulfanil-1H-indol
Descripción general
Descripción
2-Chloro-5-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C8H5ClF5NS and its molecular weight is 277.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-pentafluorosulfanyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-pentafluorosulfanyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
2-Cloro-5-pentafluorosulfanil-1H-indol sirve como un bloque de construcción versátil en la química medicinal. Su estructura única se utiliza en la síntesis de compuestos con potenciales actividades antitumorales. Por ejemplo, los derivados de este compuesto se han probado in vitro y han mostrado actividades inhibitorias moderadas a altas contra diversas líneas celulares tumorales, ofreciendo una vía prometedora para el desarrollo de nuevos fármacos contra el cáncer .
Agricultura
En el sector agrícola, los derivados del indol, incluido el this compound, se han explorado por su potencial como agentes de control de plagas. Los estudios han indicado que ciertos compuestos del indol pueden reducir significativamente el aumento de peso corporal en plagas como el gusano del maíz, lo que sugiere un papel en las estrategias de protección de cultivos .
Ciencia de Materiales
La reactividad del compuesto, particularmente su nucleofilicidad, lo hace adecuado para crear materiales novedosos. En la ciencia de materiales, se utiliza para sintetizar nuevos derivados del indol con posibles aplicaciones en la creación de materiales avanzados con propiedades únicas .
Ciencia Ambiental
This compound también puede encontrar aplicaciones en la ciencia ambiental. Sus derivados se pueden utilizar en procesos destinados a minimizar la ocurrencia de hidrólisis competitiva, lo cual es crucial en el desarrollo de procesos químicos ecológicos .
Química Analítica
En química analítica, este compuesto se utiliza como un estándar de referencia debido a su estructura bien definida y estable. Ayuda en la calibración precisa de los instrumentos analíticos y garantiza la confiabilidad de los resultados analíticos en las pruebas farmacéuticas .
Farmacología
Farmacológicamente, this compound está involucrado en el diseño y síntesis de nuevos agentes farmacológicos. Sus derivados se evalúan para una variedad de actividades biológicas, incluidas las propiedades antivirales, antiinflamatorias y analgésicas, que son esenciales para el desarrollo de nuevos medicamentos .
Bioquímica
En bioquímica, el compuesto se utiliza en la síntesis de compuestos biológicamente activos. Forma parte de las vías de síntesis para la creación de intermediarios farmacológicos quirales y otras moléculas que juegan un papel significativo en varios procesos bioquímicos .
Aplicaciones Industriales
Por último, en aplicaciones industriales, this compound se utiliza en la síntesis de imidazoles y otros heterociclos. Estos compuestos son componentes clave en moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas, desde productos farmacéuticos hasta agroquímicos .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 2-chloro-5-pentafluorosulfanyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The pentafluorosulfanyl group is known to have a high electron-withdrawing effect, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Pentafluorosulfanyl-substituted compounds have been reported to exhibit excellent pharmacokinetics .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they could have diverse molecular and cellular effects .
Action Environment
The pentafluorosulfanyl group is known to be stable under various conditions , which suggests that the compound could be stable in different environments.
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-pentafluorosulfanyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pentafluorosulfanyl group enhances the compound’s electrophilicity, allowing it to form stable interactions with nucleophilic sites on biomolecules . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 2-Chloro-5-pentafluorosulfanyl-1H-indole exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group facilitates the formation of strong hydrogen bonds and van der Waals interactions with target proteins . This compound can act as an enzyme inhibitor or activator, depending on the context, by binding to the active sites of enzymes and altering their conformation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air may lead to gradual degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of enzyme activity and gene expression observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole in animal models vary with dosage. At low doses, it has been found to enhance antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes while minimizing adverse effects .
Metabolic Pathways
2-Chloro-5-pentafluorosulfanyl-1H-indole is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione peroxidase and cytochrome P450, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-pentafluorosulfanyl-1H-indole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment, affecting its overall efficacy and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-5-pentafluorosulfanyl-1H-indole is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can modulate oxidative stress responses and influence mitochondrial function . This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Propiedades
IUPAC Name |
(2-chloro-1H-indol-5-yl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NS/c9-8-4-5-3-6(1-2-7(5)15-8)16(10,11,12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLWKJYMGJHPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


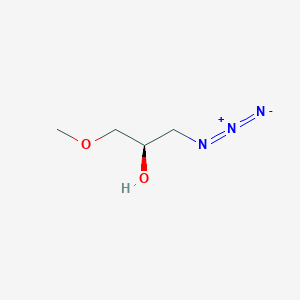
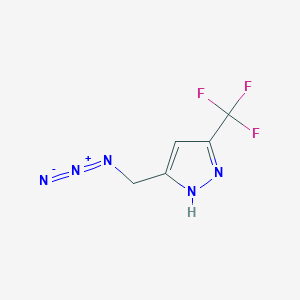
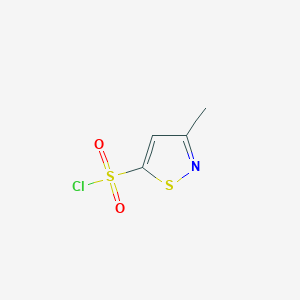
![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)
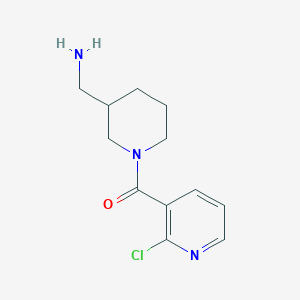
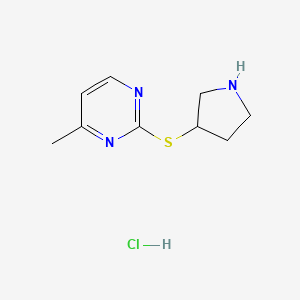
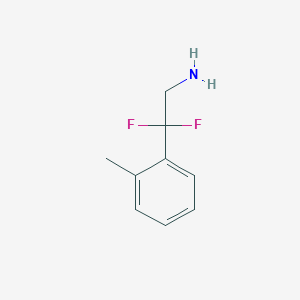
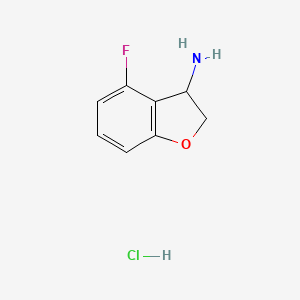
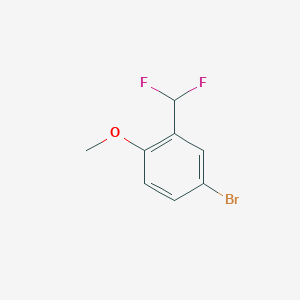
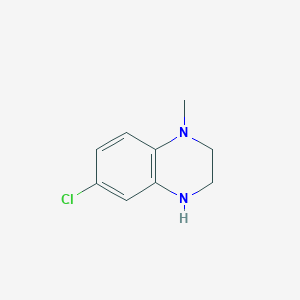
![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)
